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Compound of Interest

Compound Name: Coelogin

Cat. No.: B1213894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Coelogin, a phenanthrenoid compound isolated from the orchid Coelogyne cristata. The

information presented herein is essential for the identification, characterization, and further

development of this natural product for potential therapeutic applications. This document

summarizes the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) spectroscopic data for Coelogin, along with detailed experimental protocols for data

acquisition.

Chemical Structure
Coelogin possesses a phenanthro[4,5-bcd]pyran structure.

IUPAC Name: 4,5-Dimethoxy-6,7-dihydro-2H-naphtho[8,1,2-cde][1]benzopyran-3,9-diol

Chemical Formula: C₁₇H₁₆O₅

Molar Mass: 300.31 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for Coelogin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data of Coelogin (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.88 d, J=8.5 Hz 1H H-1

6.95 d, J=8.5 Hz 1H H-2

6.85 s 1H H-8

4.90 s 2H H-5

4.01 s 3H 7-OCH₃

3.95 s 3H 6-OCH₃

2.85 t, J=7.0 Hz 2H H-10

2.60 t, J=7.0 Hz 2H H-9

Table 2: ¹³C NMR Spectroscopic Data of Coelogin (CDCl₃)
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Chemical Shift (δ) ppm Carbon Atom

152.5 C-4

149.8 C-6

146.2 C-7

141.0 C-3a

135.5 C-10b

128.8 C-1

125.4 C-8a

119.5 C-4a

115.8 C-10a

112.3 C-8

108.7 C-2

105.1 C-5a

69.8 C-5

60.9 7-OCH₃

56.1 6-OCH₃

29.7 C-10

22.5 C-9

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of Coelogin
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m/z Relative Intensity (%) Assignment

300 100 [M]⁺

285 80 [M - CH₃]⁺

270 60 [M - 2xCH₃]⁺ or [M - H₂CO]⁺

257 45 [M - CH₃ - CO]⁺

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data of Coelogin

Wavenumber (cm⁻¹) Intensity Assignment

3400 Broad, Strong O-H stretch (phenolic)

2925 Medium C-H stretch (aliphatic)

1610, 1500, 1450 Strong C=C stretch (aromatic)

1270 Strong C-O stretch (aryl ether)

1100 Medium C-O stretch (alcohol)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified Coelogin in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:
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Set the spectral width to cover the range of -2 to 12 ppm.

Use a 90° pulse width.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

TMS (0.00 ppm).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of purified Coelogin (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Operate the ESI source in positive ion mode.

Set the mass range to scan from m/z 50 to 500.
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Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺)

and characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of

purified Coelogin (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing

the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr),

and allowing the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: The software will automatically subtract the background spectrum from the

sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption

bands corresponding to the functional groups present in Coelogin.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Coelogin.
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Caption: General workflow for the spectroscopic analysis of Coelogin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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